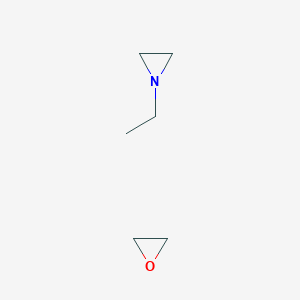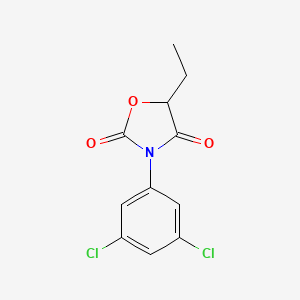
3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione is a chemical compound that belongs to the class of oxazolidinediones This compound is characterized by the presence of a 3,5-dichlorophenyl group attached to an oxazolidine-2,4-dione ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione typically involves the reaction of 3,5-dichlorobenzoyl chloride with ethylamine, followed by cyclization with glycine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the inhibition of microbial growth and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichlorobenzamide Derivatives: These compounds share the 3,5-dichlorophenyl group and exhibit similar chemical properties.
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Another compound with a 3,5-dichlorophenyl group, known for its biological activities.
Uniqueness
3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione is unique due to its oxazolidine-2,4-dione ring structure, which imparts distinct chemical reactivity and potential biological activities. Its combination of the 3,5-dichlorophenyl group with the oxazolidine ring makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
24201-56-7 |
|---|---|
Molekularformel |
C11H9Cl2NO3 |
Molekulargewicht |
274.10 g/mol |
IUPAC-Name |
3-(3,5-dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C11H9Cl2NO3/c1-2-9-10(15)14(11(16)17-9)8-4-6(12)3-7(13)5-8/h3-5,9H,2H2,1H3 |
InChI-Schlüssel |
GUYPULURUTWECR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)

![N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14696899.png)

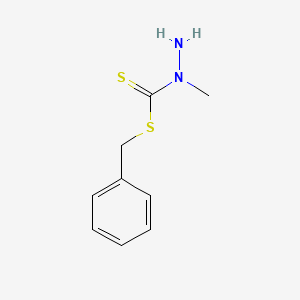
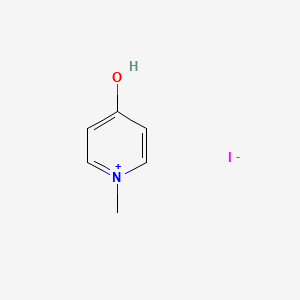

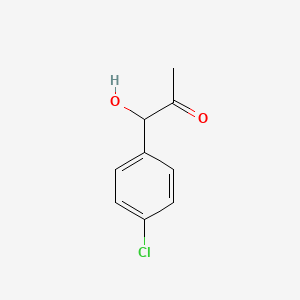

![1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate](/img/structure/B14696929.png)
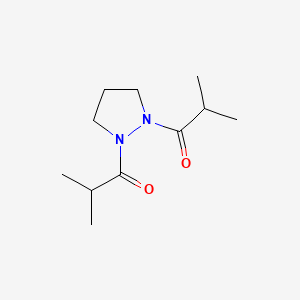
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate](/img/structure/B14696938.png)

